molecular formula C10H12ClNOS B14063968 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one

1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14063968
M. Wt: 229.73 g/mol
InChI Key: CARDLVZWDOBKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino and methylthio groups can form hydrogen bonds and engage in nucleophilic attacks, respectively. The chloropropanone moiety can undergo electrophilic reactions, making the compound versatile in its reactivity. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

    1-(4-Amino-3-(methylthio)phenyl)propan-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

    1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom, which can affect its reactivity and biological activity.

Uniqueness: 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and potentially broadens its range of applications in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(4-amino-3-methylsulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H12ClNOS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3

InChI Key

CARDLVZWDOBKAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CC(=O)CCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.